molecular formula C13H8Cl3NO B5815092 2,3-dichloro-N-(2-chlorophenyl)benzamide

2,3-dichloro-N-(2-chlorophenyl)benzamide

Cat. No.: B5815092
M. Wt: 300.6 g/mol
InChI Key: SJIMEIMKFALWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-N-(2-chlorophenyl)benzamide (CAS: 1185047-08-8) is a halogenated benzamide derivative characterized by a benzoyl group substituted with chlorine atoms at the 2- and 3-positions and an aniline ring substituted with chlorine at the 2-position. Its molecular formula is C₁₃H₈Cl₃NO, with a molar mass of 300.56 g/mol. The compound crystallizes in an orthorhombic system (space group Pbca) with unit cell parameters a = 9.1117 Å, b = 9.8336 Å, and c = 26.0616 Å .

Key structural features include:

  • Conformation: The N–H bond in the amide group adopts a syn orientation relative to the ortho-Cl substituent on the aniline ring, contrasting with the anti conformation observed in simpler analogs like N-(2-chlorophenyl)benzamide .
  • Hydrogen bonding: Molecules form infinite chains along the b-axis via N–H···O hydrogen bonds (N···O distance: ~2.88 Å) .
  • Dihedral angles: The benzoyl and aniline rings exhibit a dihedral angle of 8.1°, indicating near-planarity, while the amide group forms a 59.8° angle with the benzoyl ring .

Properties

IUPAC Name

2,3-dichloro-N-(2-chlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO/c14-9-5-1-2-7-11(9)17-13(18)8-4-3-6-10(15)12(8)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIMEIMKFALWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(2-chlorophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are performed under anhydrous conditions to prevent hydrolysis of the reducing agents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are carried out in acidic or basic media, depending on the specific oxidizing agent.

Major Products Formed

    Substitution Reactions: The major products are substituted benzamides with various functional groups replacing the chlorine atoms.

    Reduction Reactions: The major products are amines or other reduced derivatives of the original compound.

    Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,3-Dichloro-N-(2-chlorophenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its structure-activity relationship is investigated to design more potent and selective drugs.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Conformational Analysis

The table below compares 2,3-dichloro-N-(2-chlorophenyl)benzamide with structurally related benzamides:

Compound Name Substituents (Benzoyl/Aniline) N–H Conformation Dihedral Angles (°) Hydrogen Bonding Pattern Reference
This compound 2,3-Cl / 2-Cl Syn to Cl 8.1 (rings), 59.8 (amide) Chains via N–H···O
N-(2-Chlorophenyl)benzamide H / 2-Cl Anti to Cl 63.4 (rings), 20.5 (amide) Chains via N–H···O
N-(2,3-Dichlorophenyl)benzamide H / 2,3-Cl Syn to Cl 61.0 (rings), 18.2 (amide) Dimers via N–H···O
2-Chloro-N-(2,6-dichlorophenyl)benzamide 2-Cl / 2,6-Cl Trans (N–H/C=O) 59.8 (amide) Chains via N–H···O

Key Observations :

Conformational Flexibility :

  • The syn conformation in this compound is stabilized by steric and electronic interactions between the ortho-Cl substituents and the amide group, unlike the anti conformation in N-(2-chlorophenyl)benzamide .
  • In N-(2,3-dichlorophenyl)benzamide, the syn conformation persists despite additional Cl substitution, suggesting minimal steric hindrance .

Crystal Packing :

  • Compounds with syn conformations (e.g., this compound) exhibit linear hydrogen-bonded chains, whereas anti conformers (e.g., N-(2-chlorophenyl)benzamide) form zigzag chains .

Electronic Effects :

  • Chlorine substituents at the meta position (e.g., N-(3-chlorophenyl)benzamide) reduce planarity between rings (dihedral angle: ~61.0°) compared to ortho-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.